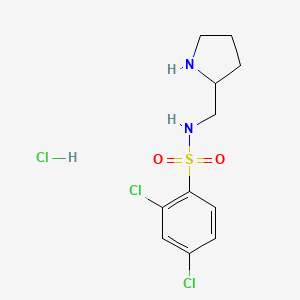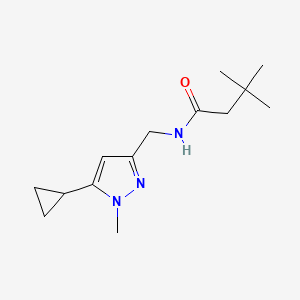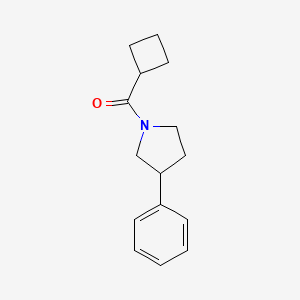
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H15Cl3N2O2S and a molecular weight of 345.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzenesulfonamide group, which has two chlorine atoms at the 2nd and 4th positions .Physical And Chemical Properties Analysis
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a solid compound that should be stored in an inert atmosphere at room temperature . The compound’s boiling point is not specified .Aplicaciones Científicas De Investigación
Tautomerism Studies
The compound exhibits interesting properties in terms of tautomerism, a phenomenon where compounds exist in two forms differing in the position of a hydrogen atom and a double bond. One study found that 2,4-Dichloro-N-[2,3-dihydro-4-(2,5-dimethoxyphenyl)thiazol-2-ylidene]benzenesulfonamide, a derivative, does not show a tautomeric equilibrium but exists in a single imino form. This was observed through differences in intramolecular hydrogen bonding and the relative orientation of methoxy groups, with attractive intermolecular interactions contributing to the crystalline cohesion of the compound (Beuchet et al., 1999).
Anticancer Properties
Several sulfonamide derivatives, including those related to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, have been synthesized and evaluated for their anticancer properties. These compounds have shown to induce apoptosis, a form of programmed cell death crucial in stopping cancer proliferation, by activating p38/ERK phosphorylation in cancer cells. This indicates potential therapeutic applications in treating various types of cancer (Cumaoğlu et al., 2015).
Carbonic Anhydrase Inhibition
A study synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives and investigated their binding affinity against human carbonic anhydrases, enzymes implicated in various diseases including glaucoma, epilepsy, and cancer. The derivatives showed low nanomolar affinity against cancer-related carbonic anhydrase IX, highlighting their potential in developing selective inhibitors for therapeutic use (Balandis et al., 2020).
Photodynamic Therapy Applications
Compounds related to 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride have been explored for their photophysical and photochemical properties. Zinc(II) phthalocyanine substituted with benzenesulfonamide units exhibited promising characteristics as a photosensitizer, particularly in photocatalytic applications and potentially in photodynamic therapy, an emerging treatment for cancer (Öncül et al., 2021; Öncül et al., 2022).
Antimicrobial Activity
N-Pyridin-3-yl-benzenesulfonamide, a compound synthesized through a reaction involving a derivative of 2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride, displayed significant antimicrobial activity against various bacterial strains. This points to its potential application in creating new antibacterial treatments (Ijuomah et al., 2022).
Propiedades
IUPAC Name |
2,4-dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c12-8-3-4-11(10(13)6-8)18(16,17)15-7-9-2-1-5-14-9;/h3-4,6,9,14-15H,1-2,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAASBHVNOLJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)
![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)
![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)
![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2588636.png)